1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one
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Overview
Description
1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one is an organic compound that features a piperidinone core substituted with a 2-bromo-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenol
- 2-Bromo-4-fluoroacetophenone
- 2-Bromo-4-fluorophenylacetonitrile
Uniqueness
1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern and the presence of the piperidinone core. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H15BrFNO2 |
---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(16)8-11(12)15/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
OPAUKLAKCLXMLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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